molecular formula C24H50 B14610033 3,5,7,9,11,13,15-Heptamethylheptadecane CAS No. 57456-66-3

3,5,7,9,11,13,15-Heptamethylheptadecane

Cat. No.: B14610033
CAS No.: 57456-66-3
M. Wt: 338.7 g/mol
InChI Key: VBEFOJZIHKGUJB-UHFFFAOYSA-N
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Description

3,5,7,9,11,13,15-Heptamethylheptadecane is an organic compound belonging to the class of alkanes. It is a highly branched hydrocarbon with the molecular formula C24H50. This compound is characterized by its unique structure, which includes seven methyl groups attached to a heptadecane backbone. It is primarily used in scientific research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7,9,11,13,15-Heptamethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5,7,9,11,13,15-Heptamethylheptadecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of less branched hydrocarbons.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts under high pressure and temperature.

    Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

    Reduction: The major products are less branched alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,5,7,9,11,13,15-Heptamethylheptadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.

    Biology: This compound is used in the study of lipid metabolism and the role of branched hydrocarbons in biological membranes.

    Medicine: Research on its potential use as a biomarker for certain diseases and its interactions with biological macromolecules.

    Industry: It is used as a lubricant additive and in the formulation of specialty chemicals due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 3,5,7,9,11,13,15-Heptamethylheptadecane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its branched structure allows for unique interactions with enzymes and receptors, potentially influencing metabolic pathways and signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,7,9,11,13,15-Heptamethylheptadecane is unique due to its highly branched structure, which imparts specific physical and chemical properties. Its stability and resistance to oxidation make it valuable in various industrial applications. Additionally, its interactions with biological systems are distinct from those of linear or less branched hydrocarbons, making it a compound of interest in biochemical research.

Properties

CAS No.

57456-66-3

Molecular Formula

C24H50

Molecular Weight

338.7 g/mol

IUPAC Name

3,5,7,9,11,13,15-heptamethylheptadecane

InChI

InChI=1S/C24H50/c1-10-18(3)12-20(5)14-22(7)16-24(9)17-23(8)15-21(6)13-19(4)11-2/h18-24H,10-17H2,1-9H3

InChI Key

VBEFOJZIHKGUJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC

Origin of Product

United States

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